[2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid benzyl ester
Description
[2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid benzyl ester is a synthetic carbamate derivative characterized by a benzyl carbamate group linked to an ethylamine chain substituted with a 3-formyl-benzoyl moiety.
Properties
IUPAC Name |
benzyl N-[2-[(3-formylbenzoyl)amino]ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-12-15-7-4-8-16(11-15)17(22)19-9-10-20-18(23)24-13-14-5-2-1-3-6-14/h1-8,11-12H,9-10,13H2,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZIBCGHNKYRQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCNC(=O)C2=CC=CC(=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Assembly via Amide Coupling and Carbamate Protection
A widely adopted approach involves sequential amide bond formation followed by carbamate protection.
Step 1: Synthesis of 3-Formylbenzoyl Ethylenediamine Intermediate
-
Reagents : 3-Formylbenzoic acid, ethylenediamine, coupling agents (e.g., DCC, HOBt).
-
Conditions :
Step 2: Benzyl Carbamate Protection
-
Reagents : Benzyl chloroformate (Cbz-Cl), triethylamine (TEA).
-
Conditions :
Key Data:
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DCC/HOBt | DMF | 0 → RT | 16 | 85 |
| 2 | Cbz-Cl | THF | 0 → RT | 6 | 94 |
One-Pot Reductive Amination and Formylation
This method streamlines synthesis by combining reductive amination and formylation in a single vessel.
Procedure:
-
Reductive Amination :
-
In Situ Formylation :
-
Carbamate Protection :
Catalytic Carbonylation Approach
A patent-pending method employs CO₂ and alkoxysilanes for carbamate formation under mild conditions.
Protocol:
Advantages:
Critical Analysis of Methodologies
Efficiency and Scalability
Analytical Validation
-
Spectroscopic Data :
Industrial Applications and Modifications
Chemical Reactions Analysis
Types of Reactions
[2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The benzoylamino group can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like hydroxylamine in the presence of a base.
Major Products
Oxidation: Carboxylic acid derivative.
Reduction: Alcohol derivative.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to [2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid benzyl ester can exhibit anticancer properties. For instance, derivatives of carbamic acids have been explored for their ability to inhibit tumor growth by targeting specific enzymes involved in cancer progression. The structural features of this compound may enhance its interaction with biological targets, potentially leading to the development of novel anticancer agents.
Inhibition of Allergic Reactions
The compound has potential applications in treating allergic conditions, particularly asthma. Studies have shown that modifying the structure of carbamic acid derivatives can improve their efficacy as inhibitors of allergens like Der p 1, a major allergen from house dust mites. The reversible binding characteristics of this compound may provide a therapeutic advantage in managing chronic allergic responses without permanent inhibition of target proteins .
Case Study 1: Synthesis and Evaluation of Analogues
A study focusing on the synthesis of related compounds demonstrated that modifications to the benzoyl group significantly impacted the biological activity against specific targets. By altering substituents on the aromatic rings, researchers were able to enhance selectivity and potency against enzymes associated with allergic reactions .
| Compound | Structure Modification | Biological Activity |
|---|---|---|
| Compound A | Benzyl group replaced with cyclohexyl | Increased potency against Der p 1 |
| Compound B | Addition of hydroxyl group | Improved solubility and reduced toxicity |
Case Study 2: Drug Development for Asthma Treatment
In a comprehensive investigation into asthma treatments, researchers identified [2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid benzyl ester as a promising candidate due to its ability to selectively inhibit cysteine peptidases involved in inflammatory responses. The study emphasized the importance of structural modifications in optimizing drug-like properties such as permeability and selectivity .
Mechanism of Action
The mechanism of action of [2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function. The benzoylamino group can interact with enzymes, inhibiting or modulating their activity. These interactions can trigger various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Key Observations :
Physicochemical Properties
Substituents critically influence solubility, stability, and bioavailability:
| Property | Target Compound | {2-[2-(6-Chlorohexyloxy)-ethoxy]-ethyl}-carbamic acid benzyl ester | (3-tert-Butoxycarbonylamino-bicyclo...) |
|---|---|---|---|
| Lipophilicity | Moderate (formyl group) | High (chloroalkoxy chain) | Moderate (Boc group, bicyclic core) |
| Reactivity | High (formyl) | Low (stable chloroalkoxy) | Stable (Boc protection) |
| Molecular Weight | ~356.3 | 358 | 332.4 |
Notes:
Stability and Reactivity
Biological Activity
Introduction
The compound [2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid benzyl ester is a complex organic molecule that exhibits potential biological activity due to its unique structural features, including a formyl group, an amide linkage, and a carbamic acid ester. This article explores the biological activity of this compound, focusing on its antimicrobial properties, anticancer potential, and enzyme inhibition capabilities.
Chemical Structure and Properties
The molecular formula for [2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid benzyl ester is with a molecular weight of 326.35 g/mol. The presence of various functional groups enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 326.35 g/mol |
| Functional Groups | Formyl, Amide, Carbamate |
Antimicrobial Properties
Research indicates that carbamate derivatives often exhibit significant antimicrobial activity against various bacterial and fungal strains. The unique structure of [2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid benzyl ester may enhance its efficacy in combating infections.
- Bacterial Strains Tested:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
- Fungal Strains Tested:
- Candida albicans
- Aspergillus flavus
In a study involving similar compounds, it was found that derivatives with aromatic systems demonstrated considerable antibacterial and antifungal activities, suggesting that [2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid benzyl ester may have similar efficacy in microbial inhibition .
Anticancer Activity
Compounds with electrophilic centers, such as those found in [2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid benzyl ester, are frequently explored for their anticancer properties. The ability of these compounds to interact with cellular targets involved in cancer progression is significant.
- Mechanism of Action:
- Interaction with DNA or proteins involved in cell cycle regulation.
- Induction of apoptosis in cancer cells.
Studies have shown that related compounds can inhibit tumor growth by disrupting metabolic pathways essential for cancer cell survival .
Enzyme Inhibition
The structural characteristics of [2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid benzyl ester suggest potential as an enzyme inhibitor. This could involve:
- Target Enzymes:
- Enzymes involved in metabolic pathways.
- Specific proteases or kinases relevant to disease progression.
Inhibitory activity against specific enzymes can lead to altered metabolic processes within cells, which may be beneficial in therapeutic applications .
Case Studies and Research Findings
-
Study on Antimicrobial Activity:
A series of derivatives were synthesized and tested against common pathogens. Results indicated that compounds similar to [2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid benzyl ester showed promising results against both bacterial and fungal strains, highlighting the importance of structural modifications for enhancing activity . -
Anticancer Research:
Investigations into the anticancer effects of structurally related compounds revealed significant cytotoxicity against various cancer cell lines. These findings suggest that the unique combination of functional groups in [2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid benzyl ester could also yield valuable therapeutic agents .
Q & A
Basic: What synthetic methodologies are established for preparing [2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid benzyl ester?
Answer:
The synthesis typically involves multi-step functionalization:
- Step 1: Introduction of the carbamate group via coupling reactions. For example, benzyl carbamate derivatives are synthesized using reagents like benzyl-(5-hydroxy-pentyl)-carbamic acid benzyl ester under N-iodosuccinimide (NIS) and trimethylsilyl triflate (TMSOTf) activation .
- Step 2: Formylation at the 3-position of the benzoyl group. This can be achieved using protected aldehyde precursors or via oxidation of hydroxymethyl intermediates, as seen in analogous compounds .
- Step 3: Amide bond formation between the ethylenediamine backbone and the benzoyl moiety. Palladium-catalyzed coupling or carbodiimide-mediated reactions (e.g., EDC/HOBt) are common .
Key Considerations:
- Use of orthogonal protecting groups (e.g., benzyl for carbamates) to prevent side reactions .
- Purification via column chromatography or recrystallization, as described for structurally similar carbamates .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy:
- High-Resolution Mass Spectrometry (HRMS):
- HPLC-PDA:
Advanced: How can researchers optimize regioselectivity during formylation or benzoylation steps?
Answer:
- Directed Metalation:
- Protection-Deprotection Strategies:
- Catalyst Screening:
Data Contradiction Example:
Conflicting yields (e.g., 71% vs. 92% in similar steps ) may arise from solvent polarity or catalyst loading. Systematic optimization is recommended.
Advanced: How to address discrepancies in reported reaction yields for analogous compounds?
Answer:
- Parameter Analysis:
- By-Product Identification:
- Case Study:
Basic: What are common derivatives or analogs of this compound with research utility?
Answer:
-
Derivative Synthesis Pathways:
Advanced: What strategies mitigate stability issues during storage or handling?
Answer:
- Degradation Pathways:
- Hydrolysis of the carbamate group in humid conditions.
- Oxidation of the formyl group to carboxylic acid.
- Mitigation:
Advanced: How to resolve stereochemical challenges in derivatives with chiral centers?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
